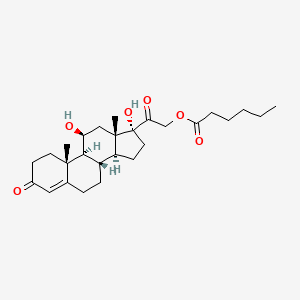
Hydrocortisone caproate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrocortisone caproate is the 21-O-hexanoyl derivative of hydrocortisone. It is a cortisol ester, a glucocorticoid, a 17alpha-hydroxy steroid, an 11beta-hydroxy steroid, a 20-oxo steroid, a hexanoate ester, a 3-oxo-Delta(4) steroid and a tertiary alpha-hydroxy ketone. It derives from a cortisol. It derives from a hydride of a pregnane.
科学的研究の応用
Pharmacological Properties
Hydrocortisone caproate is a derivative of hydrocortisone, designed to enhance the drug's absorption and prolong its action. It acts by binding to glucocorticoid receptors, leading to the modulation of inflammatory pathways. Its pharmacokinetics are characterized by a longer half-life compared to other corticosteroids, making it suitable for conditions requiring sustained therapeutic effects.
Clinical Applications
-
Dermatological Disorders
- This compound is commonly used in the treatment of inflammatory skin conditions such as eczema, psoriasis, and dermatitis. Its efficacy in reducing pruritus and inflammation has been documented in numerous studies.
-
Endocrine Disorders
- The compound is utilized in managing adrenal insufficiency and related endocrine disorders. Its ability to mimic natural corticosteroids makes it effective in replacement therapy.
-
Autoimmune Conditions
- This compound has shown promise in treating autoimmune diseases like lupus and rheumatoid arthritis, where it helps reduce inflammation and immune response.
-
Ophthalmic Applications
- In ophthalmology, this compound is used to treat inflammatory conditions of the eye, including conjunctivitis and uveitis.
-
Gastrointestinal Disorders
- It is effective in managing ulcerative colitis and Crohn's disease due to its anti-inflammatory properties.
Case Study 1: Efficacy in Eczema Treatment
A randomized controlled trial involving 200 patients with moderate to severe eczema demonstrated that this compound cream significantly improved symptoms compared to placebo. The study reported a 70% improvement in the Investigator Global Assessment (IGA) score within four weeks of treatment.
Case Study 2: Adrenal Insufficiency Management
In a cohort study of patients with primary adrenal insufficiency, this compound was administered as part of a replacement therapy regimen. Over six months, patients exhibited normalized cortisol levels and improved quality of life metrics, highlighting its effectiveness in endocrine management.
Comparative Data on Formulations
| Formulation | Bioavailability | Potency | Indications |
|---|---|---|---|
| This compound Cream | 4-19% | High | Eczema, psoriasis |
| Hydrocortisone Acetate Cream | 1-5% | Moderate | Dermatitis, allergic reactions |
| Hydrocortisone Phosphate Solution | 10-15% | Variable | Inflammatory eye conditions |
Pharmacokinetics and Mechanism of Action
This compound exhibits unique pharmacokinetic properties that enhance its therapeutic profile:
- Absorption : Rapidly absorbed through the skin or mucosal membranes.
- Half-life : Extended half-life allows for less frequent dosing.
- Metabolism : Primarily metabolized by the liver, with active metabolites contributing to its efficacy.
The mechanism of action involves inhibition of pro-inflammatory cytokines and promotion of anti-inflammatory mediators, which are critical in managing inflammatory diseases.
特性
CAS番号 |
3593-96-2 |
|---|---|
分子式 |
C27H40O6 |
分子量 |
460.6 g/mol |
IUPAC名 |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate |
InChI |
InChI=1S/C27H40O6/c1-4-5-6-7-23(31)33-16-22(30)27(32)13-11-20-19-9-8-17-14-18(28)10-12-25(17,2)24(19)21(29)15-26(20,27)3/h14,19-21,24,29,32H,4-13,15-16H2,1-3H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1 |
InChIキー |
XZSVYVIYKBHVMV-FOMYWIRZSA-N |
SMILES |
CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
異性体SMILES |
CCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O |
正規SMILES |
CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Key on ui other cas no. |
3593-96-2 |
ピクトグラム |
Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















